1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol
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Overview
Description
1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol is an organic compound that belongs to the class of phenylalkanols It features a bromine atom attached to a phenyl ring, which is further connected to a butanol chain with two methyl groups at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol can be synthesized through several synthetic routes. One common method involves the Grignard reaction, where 4-bromobenzyl bromide reacts with 3,3-dimethylbutan-1-one in the presence of magnesium and anhydrous ether. The reaction proceeds as follows:
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Formation of the Grignard reagent: [ \text{4-Bromobenzyl bromide} + \text{Mg} \rightarrow \text{4-Bromobenzyl magnesium bromide} ]
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Reaction with 3,3-dimethylbutan-1-one: [ \text{4-Bromobenzyl magnesium bromide} + \text{3,3-dimethylbutan-1-one} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: 1-(4-Bromophenyl)-3,3-dimethylbutan-1-one.
Reduction: 1-Phenyl-3,3-dimethylbutan-1-ol.
Substitution: 1-(4-Aminophenyl)-3,3-dimethylbutan-1-ol.
Scientific Research Applications
1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its full potential.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-ol
- 1-(4-Fluorophenyl)-3,3-dimethylbutan-1-ol
- 1-(4-Methylphenyl)-3,3-dimethylbutan-1-ol
Uniqueness
1-(4-Bromophenyl)-3,3-dimethylbutan-1-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances its potential for substitution reactions and increases its binding affinity in biological systems.
Properties
IUPAC Name |
1-(4-bromophenyl)-3,3-dimethylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9/h4-7,11,14H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEIUKZONFDIJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CC=C(C=C1)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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